2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one
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Overview
Description
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2-methylphenylmethyl moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s cyclopentanone ring can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one: A closely related compound with similar structural features and chemical properties.
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Another compound with a sulfanyl group attached to a different aromatic ring, exhibiting distinct reactivity and applications.
Uniqueness
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a 2-methylphenylmethyl sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-2-3-6-11(10)9-15-13-8-4-7-12(13)14/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
DENMIEDHWXJWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2CCCC2=O |
Origin of Product |
United States |
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